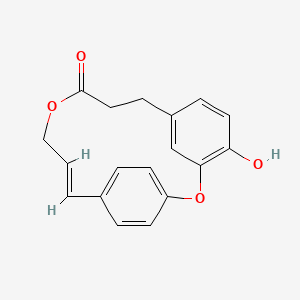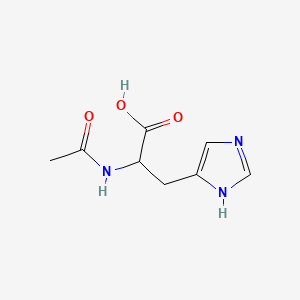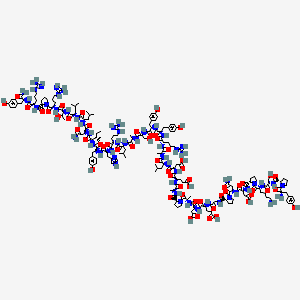
9(Z),11(Z)-Octadecadienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Conjugated linoleic acid. For use as standard and in biological systems.
Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Synthesis
- Corn Hydroperoxide Isomerase Reactions : The compound 12,13(S)-oxido-9(Z),11-octadecadienoic acid, formed from 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoic acid via corn hydroperoxide isomerase, plays a role in the mechanism of this enzyme. This process leads to the production of 12-keto-13-hydroxy-9(Z)-octadecenoic acid (Hamberg, 1987).
- Transformation of Hydroperoxides : 13(S)-hydroperoxylinoleic acid undergoes acid-catalyzed transformation, leading to various metabolites, including epoxyhydroxyoctadecenoic and trihydroxyoctadecenoic acids (Gardner et al., 1984).
Biological and Metabolic Studies
- Proinflammatory Mediator : 9DS-hydroxy-10,12(E,Z)-octadecadienoic acid, a linoleic acid metabolite, has been identified as a strong proinflammatory mediator in wound healing models (Moch et al., 1990).
- Lipoxygenase Inhibition : Certain polyunsaturated fatty acids containing sulfur can inhibit lipoxygenase, an enzyme involved in the metabolism of fatty acids like 9(Z),11(Z)-octadecadienoic acid (Funk & Alteneder, 1983).
Analytical Methods and Optimization
- Optimized Synthesis : The synthesis of cis-9,trans-11-octadecadienoic acid through dehydration of castor oil has been optimized using response surface methodology (Jafari et al., 2013).
- Chromatographic Separation : Techniques for the separation and identification of conjugated linoleic acid isomers, including this compound, have been developed to understand their biological roles (Roach et al., 2002).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 9(Z),11(Z)-Octadecadienoic acid can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product. The key steps in the synthesis pathway include the preparation of the starting materials, the formation of the intermediate compounds, and the final conversion to the target compound.", "Starting Materials": [ "1. Octadecanoic acid", "2. Ethylene glycol", "3. Sodium hydroxide", "4. Thionyl chloride", "5. Sodium borohydride", "6. Acetic anhydride", "7. Pyridine", "8. 9(Z),11(Z)-Octadecadienal" ], "Reaction": [ "1. Octadecanoic acid is converted to its acid chloride derivative using thionyl chloride.", "2. The resulting acid chloride is reacted with ethylene glycol in the presence of sodium hydroxide to form the corresponding diester.", "3. The diester is then reduced using sodium borohydride to produce the corresponding diol.", "4. The diol is then oxidized using pyridine and acetic anhydride to form the corresponding aldehyde.", "5. The aldehyde is then subjected to a Wittig reaction with an appropriate phosphonium ylide to form the desired 9(Z),11(Z)-Octadecadienal.", "6. Finally, the aldehyde is hydrogenated using a suitable catalyst to produce the target compound, 9(Z),11(Z)-Octadecadienoic acid." ] } | |
CAS-Nummer |
544-40-7 |
Molekularformel |
C18H32O2 |
Molekulargewicht |
280 |
Aussehen |
Unit:25 mgPurity:96+%Physical solid |
Synonyme |
9-cis, 11-cis-CLA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine](/img/structure/B1148415.png)




